4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating hiv infection .
Mode of Action
It’s worth noting that related pyrimidine derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Biochemical Pathways
Related 2-aminopyrimidine-4-carboxylic acid is a substrate of the enzyme lathyrine synthase, and a precursor of the pyrimidine moiety of the non-protein amino acid lathyrine .
Result of Action
Some related compounds have shown selective action towards certain cell lines .
Biochemical Analysis
Biochemical Properties
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthetic enzymes, potentially inhibiting or modulating their activity . These interactions can affect the synthesis of nucleotides and other essential biomolecules, thereby impacting cellular metabolism and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in pyrimidine metabolism, leading to changes in nucleotide synthesis and cellular energy balance . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes involved in pyrimidine biosynthesis, inhibiting their activity and altering the production of nucleotides . This inhibition can lead to changes in gene expression, as the availability of nucleotides is crucial for DNA and RNA synthesis. Furthermore, the compound may interact with other proteins and signaling molecules, influencing their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may be observed at very high doses, indicating the importance of determining the optimal dosage for experimental and therapeutic applications. Threshold effects, where a certain dosage is required to elicit a response, have also been reported in some studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis of nucleotides and other pyrimidine derivatives . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are essential for the compound’s ability to interact with target biomolecules and exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may affect cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with methylthio groups under controlled conditions. One common method involves the use of oxidative dehydrogenation and annulation reactions . The reaction conditions often include the use of catalysts such as copper and reagents like amidines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- 2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Comparison: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Properties
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVZYNKWONVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622722 | |
Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-81-3 | |
Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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